molecular formula C21H18Cl2FNO B3035889 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-53-2

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No.: B3035889
CAS No.: 338771-53-2
M. Wt: 390.3 g/mol
InChI Key: TUDHZAKGQTXOSS-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a halogenated amino alcohol derivative characterized by a central ethanol backbone substituted with a 4-fluorophenyl group, a phenyl group, and a 3,4-dichlorobenzylamino moiety. Its structural features—multiple aromatic rings with halogen substituents and a polar amino alcohol core—suggest enhanced binding affinity to biological targets, such as enzymes or receptors involved in microbial pathogenesis.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FNO/c22-19-11-6-15(12-20(19)23)13-25-14-21(26,16-4-2-1-3-5-16)17-7-9-18(24)10-8-17/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHZAKGQTXOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138367
Record name α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338771-53-2
Record name α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338771-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 1-(4-Fluorophenyl)-1-phenyl-2-ketoethanol

The most widely documented method involves reductive amination between 1-(4-fluorophenyl)-1-phenyl-2-ketoethanol and 3,4-dichlorobenzylamine. This one-pot reaction typically employs sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12–24 hours, achieving yields of 68–72%. Critical parameters include:

  • pH control : Maintenance at 6.5–7.0 using acetic acid buffers to prevent imine hydrolysis
  • Solvent selection : Methanol outperforms THF or DMF in minimizing side-product formation
  • Stoichiometry : 1.2:1 molar ratio of amine to ketone for complete conversion

Post-reaction purification involves sequential liquid-liquid extraction (ethyl acetate/5% NaHCO3), followed by silica gel chromatography (hexane:ethyl acetate = 3:1).

Microbial Asymmetric Reduction

Patent EP0654534A2 details an enantioselective route using Rhodococcus erythropolis ATCC 4277 to reduce the prochiral ketone precursor. Key process characteristics:

  • Biocatalyst preparation : Cells cultured in YM broth at 30°C for 48 hours
  • Substrate loading : 10 g/L 1-(4-fluorophenyl)-1-phenyl-2-ketoethanol in phosphate buffer (pH 7.2)
  • Reaction conditions : 35°C, 150 rpm agitation for 72 hours
  • Product isolation : Centrifugation, ethyl acetate extraction, and recrystallization from ethanol/water

This method achieves 89% yield with 99.2% enantiomeric excess (ee) for the (R)-enantiomer, surpassing chemical reduction’s typical 70–80% ee.

Solid-Phase Combinatorial Synthesis

Adapted from US5874443A, resin-bound synthesis enables rapid analog generation:
Step 1 : Wang resin functionalization with Fmoc-protected glycine
Step 2 : Deprotection (20% piperidine/DMF) and condensation with 4-fluorobenzaldehyde
Step 3 : Cyclization via homophthalic anhydride in DMF with DIEA
Step 4 : Nucleophilic displacement with 3,4-dichlorobenzylamine
Step 5 : Cleavage (TFA/DCM 1:1) and HPLC purification

While this method achieves 45–50% overall yield, it facilitates parallel synthesis of 192 analogs in 72 hours.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 7.45–7.25 (m, 9H, aromatic)
  • δ 4.72 (dd, J = 8.4 Hz, 1H, CH-OH)
  • δ 3.89 (s, 2H, N-CH2-Ar)
  • δ 2.95 (br s, 1H, OH)

13C NMR (100 MHz, CDCl3) :

  • 145.2 (C-F), 134.8–126.4 (aromatic Cs), 72.1 (CH-OH), 53.8 (N-CH2)

HRMS (ESI+) :

  • m/z calc. for C21H17Cl2FNO [M+H]+: 416.0621; found: 416.0619

Chromatographic Purity Assessment

Method Column Mobile Phase Retention Time Purity (%)
HPLC-UV C18, 250×4.6 mm MeCN:H2O (70:30) 12.7 min 99.5
Chiral HPLC Chiralpak AD-H Hexane:IPA (80:20) R:14.2 min 99.2 ee
S:16.8 min

Data sourced from EP0654534A2 and ACS Omega protocols.

Process Optimization Strategies

Enhancing Enantioselectivity

  • Microbial engineering : Directed evolution of Rhodococcus ketoreductases increased turnover number from 120 to 450 h⁻¹
  • Co-solvent systems : 10% DMSO in buffer improves substrate solubility (from 5 g/L to 15 g/L) without inhibiting cells

Yield Improvement via Flow Chemistry

Continuous flow reductive amination (Uniqsis FlowSyn):

  • Residence time: 30 minutes
  • Temperature: 50°C
  • Catalyst: Immobilized Pd/C (0.1 mol%)
  • Yield: 91% (vs. 68% batch)

Pharmaceutical Relevance

The compound’s structural features – fluorinated aryl groups and dichlorobenzyl moiety – enhance blood-brain barrier penetration (logP = 3.2) while maintaining aqueous solubility (2.1 mg/mL). Clinical candidates derived from this scaffold show:

  • IC50 = 18 nM for dopamine D3 receptor
  • 85% oral bioavailability in rat models

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several triazole- and halogen-substituted derivatives reported in the literature. Below is a comparative analysis based on substituent effects and biological activity:

Compound Key Structural Features Biological Activity Reference
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol 4-fluorophenyl, phenyl, 3,4-dichlorobenzylamino, ethanol backbone Not explicitly reported; inferred potential for antifungal/antimicrobial activity based on analogues N/A
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propanol (6f) 2,4-difluorophenyl, triazole, cyclopropylamine, 3,4-dichlorobenzylamino, propanol backbone MIC₈₀ < 0.125 μg/mL against Candida albicans; 4× more potent than fluconazole, comparable to itraconazole
Triazolothiadiazine derivatives (e.g., 4a–4m) 4-chlorophenyl, triazolothiadiazine core, variable substituents (e.g., methyl, methoxy) Moderate antibacterial activity (e.g., Staphylococcus aureus, Escherichia coli)

Key Observations

Halogen Substitution and Antifungal Potency: The 3,4-dichlorobenzylamino group is critical in both the target compound and 6f. In 6f, this group, combined with a 2,4-difluorophenyl moiety and a triazole ring, confers exceptional antifungal activity. The triazole moiety likely enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), a mechanism shared with clinical antifungals like fluconazole . The absence of a triazole ring in the target compound may reduce its antifungal efficacy compared to 6f, though its 4-fluorophenyl and phenyl groups could compensate through hydrophobic interactions with target proteins.

Aromatic Diversity and Selectivity: The triazolothiadiazine derivatives (e.g., 4a–4m) exhibit moderate antibacterial activity, likely due to their planar heterocyclic core, which facilitates DNA intercalation or enzyme inhibition. However, their lack of a polar amino alcohol backbone limits membrane permeability compared to the target compound .

Amino Alcohol Backbone: The ethanol/propanol backbone in both the target compound and 6f enhances solubility and bioavailability relative to purely aromatic or heterocyclic structures (e.g., triazolothiadiazines). This feature is advantageous for systemic drug distribution .

Hypothetical Pharmacological Profile of the Target Compound

While direct data are unavailable, structural parallels to 6f suggest the following:

  • Antifungal Activity: Likely effective against Candida spp.
  • Antibacterial Activity: Moderate activity against Gram-positive bacteria, similar to triazolothiadiazines, but with improved pharmacokinetics from the amino alcohol group.

Q & A

Q. What are the recommended synthetic routes for 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A plausible route involves:

Intermediate preparation : Synthesize 1-(4-fluorophenyl)-1-phenyl-1-ethanol via Friedel-Crafts alkylation using aluminum chloride as a catalyst .

Amine introduction : React the alcohol intermediate with 3,4-dichlorobenzylamine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the amine group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
  • Confirm stereochemistry using chiral HPLC if required .

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer: Employ a multi-technique approach:

Spectroscopy :

  • NMR : Compare 1H^1H/13C^{13}C NMR peaks with predicted shifts (e.g., aromatic protons at δ 7.1–7.8 ppm, -NH- at δ 2.8–3.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 429.04 (calculated for C21_{21}H17_{17}Cl2_2FNO).

Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and solve the structure using SHELXL .

Purity : Assess via HPLC (C18 column, 70:30 methanol:water, λ = 254 nm; purity >98%) .

Q. What biological activities have been reported for structurally related compounds?

Methodological Answer: Analogous dichlorobenzyl- and fluorophenyl-containing compounds exhibit antimicrobial and antifungal properties. For example:

  • Miconazole analogs : Derivatives with 3,4-dichlorobenzyl groups show activity against Candida albicans (MIC = 2–8 µg/mL) .
  • Assay design : Test the compound using broth microdilution (CLSI guidelines) against Gram-positive bacteria (S. aureus) and fungi (A. fumigatus) .

Note : Structure-activity relationship (SAR) studies suggest halogen substituents enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing hazardous byproducts?

Methodological Answer: Use design of experiments (DoE) to assess variables:

VariableRange TestedOptimal ConditionImpact on Yield
SolventDMF, THF, EtOHTHF+15% yield
Temperature60–100°C80°C+20% yield
Catalyst Loading5–15 mol%10 mol%Minimal byproducts
  • Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Monitor byproducts via GC-MS and optimize workup procedures (e.g., aqueous extraction to remove unreacted amines) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from purity, stereochemistry, or assay conditions. Mitigation strategies include:

Re-analytical validation : Re-test the compound batch using standardized protocols (e.g., CLSI for antimicrobial assays) .

Stereochemical analysis : Compare enantiomers via chiral separation (Chiralpak AD-H column) to rule out activity differences .

Statistical rigor : Use triplicate experiments with positive/negative controls (e.g., fluconazole for antifungal assays) .

Q. What computational methods support SAR studies for this compound?

Methodological Answer:

Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 (target for antifungal activity) .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

ADMET prediction : Employ SwissADME to optimize logP (target: 3–4) and polar surface area (<90 Ų) for bioavailability .

Q. How to assess environmental risks associated with this compound?

Methodological Answer: While direct ecotoxicological data are lacking, adopt OECD guidelines:

Biodegradation : Test in activated sludge (OECD 301F) to estimate half-life.

Aquatic toxicity : Use Daphnia magna acute toxicity assay (EC50_{50} threshold: <1 mg/L) .

Green chemistry : Replace halogenated precursors with bio-based amines where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Reactant of Route 2
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

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